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Compound of Interest

Compound Name:
1H-pyrrolo[2,3-c]pyridine-7-

carboxamide

CAS No.: 1448259-11-7

Cat. No.: B1471043

Get Quote

Executive Summary
In kinase inhibitor design and fragment-based drug discovery (FBDD), the choice between 6-

azaindole (1H-pyrrolo[2,3-c]pyridine) and 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is rarely

arbitrary.[1] While 7-azaindole is the predominant "adenine mimic" used to target the ATP hinge

region, it frequently suffers from specific metabolic liabilities and solubility ceilings.

This guide provides a head-to-head stability analysis. The verdict: 7-azaindole carboxamides

often exhibit superior thermodynamic stability due to intramolecular hydrogen bonding (locking

conformation), whereas 6-azaindole carboxamides frequently offer superior metabolic stability

and aqueous solubility profiles by disrupting planar aggregation and avoiding specific Aldehyde

Oxidase (AO) clearance pathways.[1]

Chemical Architecture & Electronic Theory
The stability divergence stems from the position of the pyridine nitrogen relative to the pyrrole

NH and the carboxamide substituent.
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The Intramolecular "Lock" (7-Azaindole)
In 7-azaindole-3-carboxamides, the pyridine nitrogen (N7) acts as a hydrogen bond acceptor.

[1] If the carboxamide is oriented correctly, the amide -NH can donate a hydrogen bond to N7.

Effect: Formation of a pseudo-6-membered ring.

Consequence: This "locks" the molecule in a planar conformation. While this improves

binding affinity (entropy penalty paid pre-binding), it increases lattice energy, often reducing

solubility and making the amide bond sterically less accessible to hydrolytic enzymes,

thereby increasing chemical stability but potentially hurting solubility.

The Solvent Exposed Scaffold (6-Azaindole)
In 6-azaindole, the pyridine nitrogen (N6) is distal to the C3 position. No stable 6-membered

intramolecular hydrogen bond can form with a C3-carboxamide.

Effect: The carboxamide group retains rotational freedom.

Consequence: Higher solvation potential (improved aqueous solubility) but potentially higher

susceptibility to non-specific proteolysis due to conformational flexibility.[1] However, the N6

position alters the dipole moment, often protecting the ring system from specific metabolic

oxidations that plague the 7-isomer.

Structural Visualization
The following diagram illustrates the critical intramolecular interaction differences.
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Caption: Fig 1. Mechanistic basis of stability. 7-azaindoles form a stabilizing intramolecular H-

bond (Green), while 6-azaindoles remain flexible (Red).[1]

Comparative Stability Data
The following data summarizes general trends observed in SAR (Structure-Activity

Relationship) studies comparing these scaffolds.
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Feature
7-Azaindole
Carboxamide

6-Azaindole
Carboxamide

Mechanistic Driver

Chemical Hydrolysis

(pH 2-10)
High Moderate

7-Aza intramolecular

H-bond shields the

carbonyl carbon from

nucleophilic attack.[1]

Metabolic Stability

(Microsomal)
Low to Moderate High

7-Aza is a frequent

substrate for Aldehyde

Oxidase (AO) at C2;

6-Aza often evades

this.[1]

Aqueous Solubility Low Moderate/High

7-Aza planarity leads

to high crystal lattice

energy (stacking).[1]

6-Aza dipole disrupts

stacking.

Photostability Moderate Moderate

Both are susceptible

to UV degradation, but

N-position shifts

absorption max.[1]

Experimental Protocols
To validate these claims in your specific lead series, use the following self-validating protocols.

Protocol A: Comparative Metabolic Stability
(Microsomal)
This assay determines if the "scaffold hop" from 7-aza to 6-aza improves half-life (

).[1]

Reagents:

Pooled Human Liver Microsomes (HLM) (20 mg/mL).[1]
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NADPH Regenerating System.

Test Compounds (10 mM DMSO stock).

Internal Standard (e.g., Warfarin or Propranolol).[1]

Workflow:

Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

Incubation: Pre-incubate microsomes (0.5 mg/mL final) with compound for 5 min at 37°C.

Initiation: Add NADPH to start the reaction.

Sampling: Aliquot 50 µL at

min into cold Acetonitrile (containing Internal Standard) to quench.

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM

mode).

Data Calculation: Plot

vs. time. The slope

determines half-life:

Success Criteria: A 2-fold increase in

for the 6-azaindole analog validates the scaffold hop.

Protocol B: pH-Dependent Chemical Hydrolysis Stress
Test
This determines the shelf-life stability of the carboxamide bond itself.

Workflow:

Buffers: Prepare 0.1 N HCl (pH 1.0), Phosphate Buffer (pH 7.4), and 0.1 N NaOH (pH 13.0).
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Stress: Dissolve compound (50 µM) in each buffer (with 10% MeOH for solubility).

Timepoints: Incubate at 60°C (accelerated stability) for 0, 4, 8, and 24 hours.

Readout: HPLC-UV (254 nm). Quantify the Area Under Curve (AUC) of the parent peak vs.

the carboxylic acid hydrolysis product.

Decision Making Workflow
Use this logic flow to select the correct scaffold for your drug candidate.
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Caption: Fig 2. Decision tree for scaffold selection. 6-azaindole is the primary "rescue" scaffold

when 7-azaindole fails PK/Solubility metrics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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